4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid
Description
This compound is a benzo[d]imidazole derivative featuring a 2,6-di-tert-butylphenol group linked via a butanoic acid chain. The benzoimidazole core is substituted with a 4-methylpiperazine moiety at the 6-position, contributing to its unique physicochemical and biological properties. The butanoic acid group introduces polarity, aiding solubility in aqueous environments .
Properties
IUPAC Name |
4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4O3/c1-29(2,3)22-17-20(18-23(30(4,5)6)27(22)37-16-8-9-26(35)36)28-31-24-11-10-21(19-25(24)32-28)34-14-12-33(7)13-15-34/h10-11,17-19H,8-9,12-16H2,1-7H3,(H,31,32)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQMXVMTSJZBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OCCCC(=O)O)C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multi-step organic reactions, including aromatic substitution and coupling reactions. The starting materials include appropriately substituted benzene derivatives, imidazole structures, and butanoic acid chains, with reaction conditions involving reagents such as bases, solvents, and heat.
Industrial Production Methods: : Industrial synthesis may employ scalable methods, including automated multi-step synthesis and continuous flow chemistry to produce the compound in larger quantities, ensuring purity and consistency while optimizing the yield and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various chemical reactions including:
Oxidation: : Reactions involving oxygen or oxidizing agents leading to modifications in the molecular structure.
Reduction: : Reactions that involve hydrogen or reducing agents to potentially simplify the molecular structure.
Substitution: : Reactions where certain groups in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions: : Reagents such as hydrogen peroxide (oxidizing agent), sodium borohydride (reducing agent), and halides (for substitution reactions) are commonly used under controlled conditions like specific pH, temperature, and solvent environments.
Major Products Formed: : The reactions typically yield products that retain the core structural integrity of the original molecule while adding or modifying functional groups, enhancing its utility in various chemical processes.
Scientific Research Applications
Pharmacological Applications
This compound has been investigated for its potential applications in various therapeutic areas:
Cancer Research
Recent studies have highlighted the compound's ability to inhibit microRNA pathways, specifically targeting microRNA-96 biogenesis. This inhibition can lead to the derepression of genes involved in cell survival and proliferation, making it a promising candidate in cancer therapy by inducing apoptosis in cancer cells.
Antimicrobial Activity
The structural components of this compound suggest potential antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating that further research could explore its use as an antimicrobial agent .
Neuropharmacology
The presence of the piperazine ring suggests that this compound may interact with neurotransmitter systems, potentially offering insights into treatments for neurological disorders. Compounds with similar frameworks have been noted for their neuroprotective effects .
Case Study 1: MicroRNA Inhibition in Cancer Cells
A study demonstrated that 4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanoic acid selectively inhibited microRNA-96, leading to increased expression of downstream targets associated with apoptosis in cancer cell lines. This highlights its potential as a targeted therapeutic agent in oncology.
Case Study 2: Antimicrobial Screening
In a comparative study assessing various compounds for antimicrobial activity, derivatives similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. This positions it as a candidate for further development in antimicrobial therapies .
Biological Activity
The compound 4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanoic acid is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of the benzo[d]imidazole moiety is significant as it is known for various biological properties, including antimicrobial and anticancer effects. The piperazine group enhances the compound's interaction with biological targets by improving solubility and bioavailability.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific cellular pathways:
- MicroRNA Inhibition : Preliminary studies suggest that this compound may inhibit the biogenesis of microRNA-96, a process critical in regulating gene expression in cancer cells. By preventing the maturation of microRNA-96, the compound can lead to increased apoptosis in malignant cells.
- Antiviral Activity : The benzimidazole component has been associated with antiviral properties. Research indicates that similar compounds can inhibit viral entry into host cells, potentially making this compound a candidate for antiviral drug development .
Biological Activity and Therapeutic Applications
Research has highlighted several potential therapeutic applications for this compound:
- Cancer Treatment : Due to its ability to induce apoptosis in cancer cells through microRNA modulation, this compound shows promise as an anticancer agent. It may be particularly effective against tumors with overexpressed microRNA-96.
- Antiviral Properties : The structural similarity to known antiviral agents suggests potential efficacy against various viral infections, including those caused by RNA viruses.
- Neuropharmacological Effects : The piperazine group may also confer neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, particularly those containing benzoimidazole, phenoxy, or piperazine groups. Below is a comparative analysis based on structural analogs and their reported properties:
Table 1: Key Structural Features and Functional Group Comparisons
Key Observations:
Core Heterocycle: The target compound’s benzo[d]imidazole core distinguishes it from ester-based analogs (e.g., I-6230, I-6473). Benzoimidazoles are known for their rigid planar structure, enhancing DNA intercalation or enzyme binding capabilities compared to flexible ester-linked systems .
Substituent Effects: The 4-methylpiperazine group in the target compound likely improves solubility and modulates receptor interactions through its basic nitrogen, contrasting with the neutral pyridazine (I-6230) or isoxazole (I-6473) rings in other analogs .
Acid vs. Ester Functionality: The butanoic acid group in the target compound and compound 3 () enhances water solubility and enables salt formation, unlike the ethyl esters in I-6230 or I-6473, which are more lipophilic and prone to hydrolysis .
Table 2: Hypothetical Pharmacokinetic Properties
Q & A
Q. How to address discrepancies in NMR spectral data between batches?
- Methodology :
- Batch Comparison : Ensure identical solvent (CD3OD), temperature, and concentration. Check for residual solvents (e.g., DMF) via 1H NMR.
- Isotopic Purity : Verify deuterated solvent quality, as impurities (e.g., H2O in D2O) shift baseline signals .
Safety & Compliance
Q. What safety protocols are critical during synthesis?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of DMF vapors ().
- Waste Disposal : Neutralize acidic/basic waste before disposal. Collect organic solvents in designated containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
